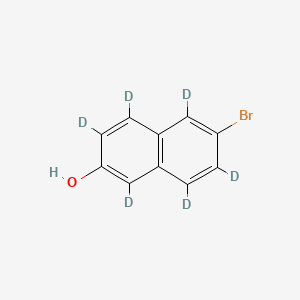

6-Bromo-2-naphthol-d6

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

6-bromo-1,3,4,5,7,8-hexadeuterionaphthalen-2-ol |

InChI |

InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H/i1D,2D,3D,4D,5D,6D |

InChI Key |

YLDFTMJPQJXGSS-MZWXYZOWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])Br)[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isotopic Incorporation Strategies for 6 Bromo 2 Naphthol D6

Retrosynthetic Analysis for Site-Specific Deuteration in Naphthol Derivatives

A retrosynthetic analysis of 6-Bromo-2-naphthol-d6 reveals several potential pathways for its construction. The primary consideration is the timing and method of deuterium (B1214612) incorporation in relation to the formation of the bromonaphthol skeleton. Two general strategies emerge: late-stage deuteration of the pre-formed 6-bromo-2-naphthol (B32079) molecule or early-stage incorporation of deuterium into a precursor that is subsequently converted to the final product.

Late-Stage Deuteration Approach: This strategy involves the direct replacement of hydrogen atoms with deuterium on the 6-bromo-2-naphthol scaffold. This is often achieved through hydrogen-deuterium exchange (H/D exchange) reactions. The feasibility of this approach hinges on the ability to achieve high levels of deuteration at specific positions without compromising the integrity of the molecule. The directing effects of the hydroxyl and bromo substituents on the naphthalene (B1677914) ring play a crucial role in determining the regioselectivity of the exchange.

Early-Stage Deuteration Approach: In this approach, a deuterated precursor, such as a deuterated naphthalene or naphthol, is synthesized first. This deuterated intermediate is then subjected to bromination to yield the final product. This method can offer greater control over the precise placement of deuterium atoms, as the deuteration step is performed on a simpler, often more reactive, substrate.

A plausible retrosynthetic pathway could start from commercially available 2-naphthol (B1666908). This could be deuterated to form 2-naphthol-d7, which is then selectively brominated at the 6-position. medchemexpress.com Alternatively, 2-naphthol could first be brominated to 1,6-dibromo-2-naphthol, which is then selectively reduced and deuterated. orgsyn.org Another pathway could involve the synthesis of a deuterated naphthalene precursor, followed by functionalization to introduce the hydroxyl and bromo groups. organicchemistrytutor.com

Modern Catalytic Deuteration Techniques for Aromatic Compounds

Recent advancements in catalysis have provided a powerful toolkit for the selective deuteration of aromatic compounds. These methods offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional approaches.

Transition-Metal Catalyzed Hydrogen-Deuterium Exchange (HIE)

Transition-metal catalyzed H/D exchange is a highly effective method for introducing deuterium into aromatic systems using a deuterium source like D₂O or D₂ gas. google.com Various metals, including palladium, iridium, rhodium, and ruthenium, have been shown to catalyze this transformation with varying degrees of selectivity and efficiency. acs.orgnih.govrsc.orgrsc.org

Palladium Catalysis: Palladium catalysts, particularly palladium on carbon (Pd/C), are widely used for H/D exchange reactions. nih.govnih.gov Homogeneous palladium catalysts have also been developed for the dehalogenative deuteration of aryl halides, offering a route to introduce deuterium at specific sites. acs.orgchemrxiv.orgchemrxiv.org For the synthesis of this compound, a late-stage H/D exchange catalyzed by a palladium complex could be employed, or a precursor such as a di-brominated naphthol could undergo selective dehalogenative deuteration.

Iridium Catalysis: Iridium complexes, often referred to as Crabtree's catalyst, are highly active for H/D exchange reactions and can facilitate the deuteration of naphthol derivatives. nih.govrsc.orgdntb.gov.ua These catalysts can operate under mild conditions and exhibit high functional group tolerance, making them suitable for the late-stage deuteration of complex molecules. researchgate.net

Rhodium and Ruthenium Catalysis: Rhodium and ruthenium catalysts have also demonstrated utility in H/D exchange reactions of aromatic compounds. rsc.orgrsc.orgnih.gov Ruthenium-catalyzed reactions, for instance, have been used for the C-H functionalization of naphthalenes, a principle that can be extended to isotopic labeling. rsc.org

| Catalyst System | Deuterium Source | Key Features |

| Palladium (e.g., Pd/C, Pd complexes) | D₂O, D₂ gas | Widely applicable, can be used for H/D exchange and dehalogenative deuteration. acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org |

| Iridium (e.g., Crabtree's catalyst) | D₂O, D₂ gas | Highly active, good functional group tolerance, suitable for complex molecules. nih.govrsc.orgdntb.gov.uaresearchgate.net |

| Rhodium Complexes | D₂O, D₂ gas | Effective for H/D exchange in aromatic systems. rsc.orgnih.gov |

| Ruthenium Complexes | D₂O | Can be used for site-selective C-H activation and deuteration. rsc.orgnih.gov |

Base-Mediated Deuteration Approaches for Naphthols

Base-mediated deuteration offers a metal-free alternative for H/D exchange. In the presence of a strong base and a deuterium source like D₂O, acidic protons on the aromatic ring can be exchanged for deuterium. The hydroxyl group of the naphthol can activate the ring towards deprotonation at specific positions. The regioselectivity of this process is governed by the kinetic and thermodynamic acidity of the various C-H bonds in the molecule. For 6-bromo-2-naphthol, the positions ortho and para to the hydroxyl group would be the most likely sites for deuteration.

Electrochemical Deuteration for C-D Bond Formation

Electrochemical methods represent an emerging and environmentally friendly approach to C-D bond formation. These techniques can be used for the dearomatization of naphthols, which can then be followed by a deuteration step. nih.gov While direct electrochemical C-H deuteration of aromatic compounds is still an area of active research, it holds promise for future applications in isotopic labeling.

Multi-Step Organic Synthesis for Precise Deuterium Placement

For applications requiring the unambiguous placement of deuterium atoms, a multi-step synthetic approach is often the most reliable strategy. This involves the use of deuterated starting materials or the introduction of deuterium at a specific stage of the synthesis.

Strategies for Introducing Deuterium from Precursors

The synthesis of this compound can be achieved by starting with a deuterated building block. For example, the synthesis could commence with a fully or partially deuterated naphthalene. This deuterated naphthalene can then be functionalized to introduce the hydroxyl and bromo groups in the desired positions. organicchemistrytutor.com

A common strategy involves the preparation of a deuterated Grignard reagent, which can then be quenched with a deuterium source to install a deuterium atom. This approach allows for the precise introduction of deuterium at a specific carbon atom. organicchemistrytutor.com Another method is the reduction of a suitable precursor with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄).

The synthesis of 6-bromo-2-naphthol itself typically involves the bromination of 2-naphthol. orgsyn.orgguidechem.comyoutube.com A synthetic route to this compound could therefore involve the initial deuteration of 2-naphthol to produce 2-naphthol-d7, followed by bromination at the 6-position. The regioselectivity of the bromination would be a critical factor in this approach.

| Precursor Strategy | Description |

| Deuterated Starting Material | Synthesis begins with a commercially available or prepared deuterated precursor, such as deuterated naphthalene. organicchemistrytutor.com |

| Deuterated Reagents | Introduction of deuterium using deuterated reagents like LiAlD₄ for reductions or quenching a Grignard reagent with D₂O. organicchemistrytutor.com |

| Deuteration of Intermediate | An intermediate in the synthetic pathway, such as 2-naphthol, is deuterated prior to subsequent functionalization. medchemexpress.comorgsyn.org |

Sequential Functionalization and Deuteration Protocols

The synthesis of this compound is a multi-step process that involves the strategic introduction of deuterium atoms onto the naphthalene core, followed by regioselective functionalization. A common and logical pathway involves an initial hydrogen-deuterium (H/D) exchange on the starting material, 2-naphthol, followed by sequential bromination and reduction steps.

The first stage is the deuteration of 2-naphthol. This is typically achieved through an acid-catalyzed H/D exchange reaction. The 2-naphthol is dissolved in a deuterated solvent, such as deuterated acetic acid (CH₃COOD) or trifluoroacetic acid-d (TFA-d), with a deuterium source like heavy water (D₂O). Heating this mixture facilitates the exchange of the seven aromatic protons on the naphthalene ring for deuterium atoms. The process may require several cycles with fresh deuterated reagents to achieve a high level of deuterium incorporation.

Following deuteration, the resulting 2-naphthol-d7 intermediate undergoes a selective bromination. A solution of bromine in a suitable solvent, often glacial acetic acid, is added to the deuterated naphthol. orgsyn.orgyoutube.com This reaction proceeds via electrophilic aromatic substitution to yield 1,6-dibromo-2-naphthol-d6. youtube.com During this step, the deuterium at the C1 position is replaced by a bromine atom.

The final step is the selective reduction of the 1,6-dibromo-2-naphthol-d6 intermediate. This is accomplished by reacting the compound with a reducing agent, such as mossy tin or stannous chloride in the presence of an acid like hydrochloric acid or acetic acid. orgsyn.orgprepchem.comchemicalbook.com The reduction selectively removes the bromine atom at the C1 position, which is more reactive, leaving the bromine at the C6 position intact and re-introducing a hydrogen or deuterium atom depending on the proton source in the reaction media. To preserve the isotopic labeling, the use of deuterated acids (e.g., DCl in D₂O) is crucial. This final step yields the target compound, this compound. The crude product is then isolated, typically by precipitation in water, followed by filtration. orgsyn.orgyoutube.com

Isotopic Enrichment and Purity Assessment in Deuterated Synthesis

Determining the isotopic purity and enrichment of deuterated compounds is a critical aspect of their synthesis, as these factors directly impact their utility in applications such as mass spectrometry-based quantitative analyses. rsc.org Even with advanced deuteration methods, the generation of isotopic impurities, including partially deuterated isotopologues, is often unavoidable. bvsalud.org Therefore, robust analytical techniques are required to characterize the final product accurately.

The primary methods for assessing isotopic enrichment and purity are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry: Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive technique for determining isotopic purity. nih.govresearchgate.net It can distinguish between the desired deuterated compound and its corresponding hydrogen-containing isotopologues based on their precise mass-to-charge (m/z) ratios. nih.gov By analyzing the relative abundance of these H/D isotopolog ions in the mass spectrum, a quantitative calculation of the isotopic purity can be achieved. nih.govresearchgate.net

NMR Spectroscopy: This technique provides crucial information about the structural integrity and the specific positions of the deuterium labels. rsc.org

Proton NMR (¹H NMR): The degree of deuteration can be calculated by comparing the integration of the remaining proton signals in the deuterated compound to those in a non-deuterated standard.

Deuterium NMR (²H NMR): This specialized technique directly observes the deuterium nuclei, confirming their presence and location within the molecule. youtube.com It is particularly useful for verifying the structure and identifying any impurities. youtube.com

For a more comprehensive analysis, Molecular Rotational Resonance (MRR) spectroscopy can be employed. This powerful technique provides a complete description of the isotopic composition by identifying the unique rotational spectrum of each distinct isotopomer in a complex mixture, allowing for highly accurate measurements of isotopic purity. acs.org

Methodologies for Maximizing Deuterium Content

Achieving high levels of isotopic enrichment is a primary goal in the synthesis of deuterated compounds. The strategies to maximize deuterium content in this compound focus on driving the initial H/D exchange reaction as close to completion as possible and preventing any subsequent isotopic dilution.

Key methodologies include:

Use of Excess Deuterated Reagents: The H/D exchange reaction is an equilibrium process. To shift the equilibrium towards the deuterated product, a large molar excess of the deuterium source (e.g., D₂O, deuterated acid) is used.

Iterative Exchange Cycles: To further enhance the deuterium content, the exchange reaction can be performed multiple times. After each cycle, the partially deuterated product is isolated and subjected to another round of exchange with a fresh batch of the deuterated reagent.

Optimized Reaction Conditions: Temperature and catalysis play a significant role. The reaction temperature is carefully controlled to be high enough to facilitate the exchange rate but low enough to prevent thermal decomposition or unwanted side reactions. The choice of a strong acid catalyst can also improve the efficiency of the exchange on the aromatic ring.

Use of Deuterated Solvents and Reagents in Subsequent Steps: To prevent back-exchange (the replacement of deuterium with hydrogen), it is critical to use deuterated solvents and reagents in all subsequent synthesis and purification steps where labile protons are present. For instance, using deuterated acetic acid during bromination and deuterated acids during the final reduction step helps preserve the high isotopic enrichment of the intermediates.

Laser-based techniques, such as molecular laser isotope separation (MLIS), represent an advanced alternative for enriching deuterium, although their application is more common for simpler molecules. iaea.orgwikipedia.org

Chromatographic and Distillation Techniques for Purification

The purification of this compound is essential to remove both chemical impurities (unreacted starting materials, by-products) and isotopic impurities (under-deuterated species). The primary methods for this purification are chromatography and distillation. google.comwikipedia.org

Chromatographic Techniques

Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying non-volatile organic compounds. google.com For isotopic compounds, gas chromatography (GC) has also been shown to be effective in separating deuterated molecules from their protiated counterparts. nih.gov

The separation of isotopologues via chromatography is possible due to the kinetic isotope effect. Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogs. researchgate.net This difference can be exploited for purification. The choice of the stationary phase is critical; nonpolar stationary phases often result in deuterated compounds eluting earlier (an inverse isotope effect), while polar phases can lead to a normal isotope effect where they elute later. nih.gov

Interactive Data Table: Performance of GC Stationary Phases for Isotopologue Separation nih.gov

This table summarizes the general performance of different gas chromatography stationary phases in separating various types of isotopologue pairs.

| Stationary Phase Type | Polarity | Typical Analytes | Isotopologue Separation Performance |

|---|---|---|---|

| Polydimethylsiloxane | Nonpolar | Nonpolar compounds | Good (often shows inverse isotope effect) |

| Phenyl substituted Polydimethylsiloxane | Intermediate | Aromatic compounds | Variable, can show both effects |

| Wax Phases (e.g., PAG) | Polar | Protic-polar compounds | Remarkable, often shows normal isotope effect |

| Ionic Liquid Phases (e.g., IL111i) | High Polarity | Aprotic-dipolar compounds | Remarkable for a wide range of analytes |

Distillation Techniques

Distillation separates components of a liquid mixture based on differences in their boiling points. reachemchemicals.com For a compound like 6-Bromo-2-naphthol, which has a high boiling point (200-205°C at 20 mm Hg), standard atmospheric distillation is not suitable as it can lead to thermal decomposition. orgsyn.org Therefore, reduced pressure (vacuum) distillation is the required method. rochester.edu This technique lowers the boiling point of the compound, allowing it to be vaporized and condensed at a lower temperature, thus preserving its integrity. rochester.edu

While distillation is highly effective for removing non-volatile or significantly more volatile chemical impurities, separating isotopologues like this compound from, for instance, a d5- or d4-species is extremely challenging with this method. The boiling points of such isotopologues are nearly identical, making chromatographic methods more suitable for enhancing isotopic purity. wikipedia.org

Theoretical and Computational Chemistry Approaches to 6 Bromo 2 Naphthol D6

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for exploring the electronic structure of molecules like 6-Bromo-2-naphthol-d6. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule. This information is crucial for predicting a variety of spectroscopic parameters, offering a direct comparison with experimental data and providing a deeper understanding of the molecule's quantum mechanical nature.

DFT has become a popular approach due to its balance of computational cost and accuracy. It calculates the electron density of a system to determine its energy. Ab initio methods, on the other hand, are based on first principles without the use of empirical parameters, often leading to higher accuracy at a greater computational expense. For this compound, these calculations can elucidate the impact of the deuterium (B1214612) atoms on the electronic environment of the naphthol ring system.

Prediction of Vibrational Frequencies and Intensities

One of the key applications of quantum chemical calculations is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. For this compound, this is particularly insightful as the substitution of hydrogen with deuterium atoms leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds. These calculations can aid in the interpretation of experimental vibrational spectra, allowing for precise assignment of vibrational modes.

Table 1: Predicted Vibrational Frequencies for Key Modes in this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) |

| O-D Stretch | ~2650 | High |

| Aromatic C-D Stretch | ~2250-2300 | Medium |

| C-O Stretch | ~1250 | High |

| C-Br Stretch | ~600 | Medium |

| Naphthalene (B1677914) Ring Deformations | Various | Low to Medium |

Note: This data is illustrative and represents typical values obtained from DFT calculations.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with considerable accuracy. For this compound, these calculations can reveal the influence of the bromine atom and the deuterium substitutions on the magnetic environment of the carbon and remaining hydrogen nuclei. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule and to understand the electronic effects at play.

Table 2: Calculated ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom Position | Calculated Chemical Shift (ppm) |

| C1 | 110.2 |

| C2 (bearing OD) | 155.8 |

| C3 | 118.5 |

| C4 | 130.1 |

| C4a | 128.9 |

| C5 | 129.7 |

| C6 (bearing Br) | 119.3 |

| C7 | 131.6 |

| C8 | 127.4 |

| C8a | 134.5 |

Note: This data is illustrative and referenced against a standard. The presence of deuterium would lead to observable isotopic shifts and changes in multiplicity in a real spectrum.

Electronic Excitation Energies and UV-Vis Spectra Simulation

The color and photophysical properties of a molecule are governed by its electronic transitions. Time-dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic excitations, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. By simulating the electronic spectrum of this compound, researchers can predict the wavelengths of maximum absorption (λmax) and the intensities of these transitions. These theoretical spectra are invaluable for understanding the photochemistry of the molecule and for interpreting experimental UV-Vis data.

Table 3: Simulated Electronic Transitions for this compound (Illustrative Data)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| HOMO -> LUMO | 4.10 | 302 | 0.05 |

| HOMO-1 -> LUMO | 4.55 | 272 | 0.85 |

| HOMO -> LUMO+1 | 5.15 | 241 | 0.30 |

Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. This data is illustrative.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movements of atoms and molecules over time based on classical mechanics. For this compound, MD simulations can provide insights into how solvent molecules arrange themselves around the solute and how this solvation shell affects its conformation and dynamics. researchgate.net These simulations are also crucial for understanding intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules, which can be subtly altered by the presence of deuterium.

Investigation of Isotopic Effects on Reaction Kinetics and Mechanisms

The replacement of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govyoutube.com The study of KIEs is a powerful tool for elucidating reaction mechanisms. Theoretical chemistry plays a vital role in predicting and interpreting these effects. nih.govyoutube.com

Theoretical Determination of Primary and Secondary Kinetic Isotope Effects (KIE)

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. Since a C-D bond is stronger than a C-H bond, reactions involving the cleavage of a C-D bond are typically slower. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.

Theoretical calculations can be used to model the transition state of a reaction involving this compound. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted. This theoretical determination of primary and secondary KIEs can provide strong evidence for a proposed reaction mechanism. For example, in an electrophilic aromatic substitution reaction on the naphthol ring, the magnitude of the KIE can help determine whether the initial attack of the electrophile or the subsequent proton (or deuteron) loss is the rate-limiting step. acs.org

Transition State Characterization in Deuterium-Containing Reaction Pathways

The substitution of hydrogen with deuterium can significantly influence the kinetics of a chemical reaction, an effect known as the kinetic isotope effect (KIE). Computational chemistry is instrumental in characterizing the transition states of reactions involving deuterated compounds, providing a detailed picture of the reaction pathway and the origins of the KIE.

Theoretical calculations, primarily using density functional theory (DFT), are employed to locate and characterize the geometry and energy of transition states. For a reaction involving this compound, this would involve mapping the potential energy surface for a specific reaction, such as electrophilic aromatic substitution or oxidation. The transition state is a first-order saddle point on this surface, and its structure provides crucial information about the bond-breaking and bond-forming processes.

The vibrational frequencies of the transition state are also calculated. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy barrier and is sensitive to isotopic substitution. In the case of this compound, the replacement of a hydrogen atom with a deuterium atom at a position involved in bond cleavage in the transition state will alter the vibrational modes. Due to the greater mass of deuterium, the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. This difference in ZPE between the reactant and the transition state is a primary contributor to the kinetic isotope effect.

Table 1: Hypothetical Calculated Vibrational Frequencies and Zero-Point Energies for the C-H/C-D Bond Scission Transition State in a Model Reaction of 6-Bromo-2-naphthol (B32079)

| Parameter | 6-Bromo-2-naphthol (C-H) | This compound (C-D) |

| Imaginary Frequency (cm⁻¹) | 1500i | 1060i |

| C-H/C-D Stretching Frequency in Reactant (cm⁻¹) | 3000 | 2200 |

| Zero-Point Energy of Reactant (kcal/mol) | 4.29 | 3.14 |

| Zero-Point Energy of Transition State (kcal/mol) | 2.14 | 1.57 |

| ΔZPE (kcal/mol) | 2.15 | 1.57 |

| Calculated kH/kD | 7.2 | - |

This is a hypothetical data table to illustrate the concepts discussed.

The data in the table illustrates that the difference in zero-point energy between the reactant and the transition state is smaller for the deuterated compound, leading to a higher activation energy and a slower reaction rate, which is a primary kinetic isotope effect.

Computational Modeling of Reactivity and Protonation/Deprotonation Behavior in Deuterated Systems

The acidity of a phenol (B47542) is determined by the stability of the corresponding phenoxide ion. Computational methods can be used to calculate the pKa of this compound. This is often achieved by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically using a combination of quantum mechanical calculations for the gas-phase energetics and a continuum solvation model to account for the solvent effects. The deuteration of the hydroxyl group would lead to a small but predictable change in the acidity due to the differences in the zero-point energies of the O-H and O-D bonds.

Furthermore, the reactivity of the aromatic ring can be assessed by calculating various electronic structure descriptors. For instance, the condensed Fukui function and the distribution of the highest occupied molecular orbital (HOMO) can indicate the most likely sites for electrophilic attack. While deuteration of the aromatic ring does not significantly alter the electronic distribution, it can influence the kinetics of reactions at those sites, as discussed previously.

In the context of its use as a photoacid, computational studies can model the excited-state properties of this compound. Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic excitation energies and the properties of the excited states. These calculations can reveal how deuteration might affect the excited-state acidity, which is known to be significantly different from the ground-state acidity for many naphthols. nsf.gov

Table 2: Hypothetical Calculated pKa and Electronic Properties of 6-Bromo-2-naphthol and its Deuterated Analog

| Property | 6-Bromo-2-naphthol | This compound |

| Calculated Ground State pKa | 9.85 | 10.15 |

| Calculated Excited State pKa* | 2.5 | 2.8 |

| HOMO Energy (eV) | -6.5 | -6.5 |

| LUMO Energy (eV) | -1.2 | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |

This is a hypothetical data table to illustrate the concepts discussed.

Future Research Directions and Emerging Methodologies for Deuterated Naphthols

Development of More Efficient and Regioselective Deuteration Methods for Complex Aromatic Systems

The synthesis of deuterated aromatic compounds, including naphthols, often presents challenges in achieving high levels of deuterium (B1214612) incorporation with precise regioselectivity. Future research is focused on developing milder, more efficient, and highly selective methods for introducing deuterium into complex aromatic frameworks. researchgate.net

A significant area of development is the use of novel catalytic systems. Transition-metal catalysis, for instance, represents a powerful method for achieving hydrogen/deuterium (H/D) exchange. researchgate.net Iron(II) complexes have been shown to efficiently deuterate electron-rich arenes and substrates with reducible substituents. nih.gov Similarly, iridium(I) catalysts have been used for the regiospecific deuteration of aromatic compounds bearing ortho-directing groups, using deuterium oxide (D₂O) as the deuterium source. capes.gov.br

Another promising approach involves metal-free conditions. For example, a method utilizing catalytic amounts of hexafluorophosphate (B91526) (PF6⁻) in deuterated 1,1,1,3,3,3‐hexafluoroisopropanol (HFIP‐d2) and D₂O has been developed for the hydrogen isotope exchange (HIE) in phenols and other aromatic compounds under ambient conditions, achieving high yields and excellent deuterium incorporation. researchgate.net The use of simple and cost-effective catalysts like sodium hydroxide (B78521) (NaOH) with D₂O has also proven highly effective and regioselective for the deuteration of phenols, demonstrating high functional-group tolerance. researchgate.net

These late-stage modification strategies are particularly valuable as they allow for the introduction of deuterium into complex, often pharmaceutically relevant, molecules without requiring a complete re-synthesis. ucc.ie

Table 1: Emerging Deuteration Methods for Aromatic Systems

| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Ru₃(CO)₁₂ | D₂O | High efficiency and regioselectivity for N-alkyl-substituted anilines at neutral conditions. | researchgate.net |

| Iridium(I) 1,3-dionates | D₂O | Efficient and regiospecific for compounds with ortho-directing groups. | capes.gov.br | |

| trans-dihydride iron(II) dinitrogen complex | Benzene-d₆ | High deuterium incorporation (>90%), regioselective for sterically accessible C-H bonds. | nih.gov | |

| Metal-Free HIE | Hexafluorophosphate (PF6⁻) / HFIP-d2 | D₂O | Simple, cost-effective, ambient conditions, high yields for phenols, anilines, etc. | researchgate.net |

| Base-Catalyzed H/D Exchange | NaOH | D₂O | Operationally simple, high regioselectivity for ortho/para positions in phenols, high functional-group tolerance. | researchgate.net |

| Photocatalysis | Not Specified | D₂O | Exploits enhanced basicity of excited-state aromatics for selective deuteration. | researchgate.net |

Integration of In-Situ Spectroscopic Techniques for Real-Time Mechanistic Investigation

Understanding the reaction mechanisms of deuteration is critical for optimizing reaction conditions and improving catalyst design. The integration of in-situ spectroscopic techniques allows for real-time monitoring of catalytic reactions, providing invaluable insights into reaction intermediates, active sites, and intrinsic kinetics under realistic conditions. youtube.comethz.ch

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly being adapted for in-situ analysis. researchgate.netirb.hrmdpi.com For example, in-situ FTIR spectroscopy can be used to directly measure deuterium content in water, which is often used as the deuterium source, and to monitor the formation of deuterated species during a reaction. youtube.comresearchgate.net Raman spectroscopy is another powerful tool, capable of probing the reaction mixture composition with high time resolution. irb.hr The transparency of certain reaction vessels allows laser penetration to collect the Raman scattering signal, providing data on both crystalline and amorphous species. irb.hrmdpi.com

These real-time monitoring technologies help to identify transient intermediates and understand the catalyst's behavior during the H/D exchange process. youtube.com By combining kinetic measurements with spectroscopic data, researchers can build a more complete picture of the reaction pathway, leading to the rational design of more effective deuteration methodologies. youtube.commdpi.com

Advanced Computational Tools for Predicting Isotopic Effects and Reaction Outcomes

Computational chemistry is becoming an indispensable tool in the study of deuterated compounds. Advanced computational models can predict kinetic isotope effects (KIEs), which are crucial for understanding reaction mechanisms involving C-H bond cleavage. researchgate.net The comparison between predicted and experimental KIE values serves as a strong validation for a proposed reaction pathway. researchgate.net

Software tools are also being developed to analyze data from complex analytical techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). acs.orgwhiterose.ac.uk These platforms can automate the workflow, from identifying proteolytic peptides and calculating mass increases to correcting for back-exchange and performing statistical analysis. whiterose.ac.uk For deuteration reactions, computational studies can help predict the regioselectivity based on steric and electronic effects, guiding the experimental design. nih.gov As computational power increases, these predictive tools will become more accurate, accelerating the development of new deuteration methods and the interpretation of their outcomes.

Table 2: Computational Tools in Deuteration Research

| Tool/Method | Application | Key Function | Reference |

|---|---|---|---|

| Quantum Chemistry Calculations | Predicting Kinetic Isotope Effects (KIEs) | Calculation of vibrational frequencies of transition states to predict changes in reaction rates upon isotopic substitution. | researchgate.net |

| Mechanistic Pathway Analysis | Modeling reaction energy profiles to determine the most likely reaction pathway and predict regioselectivity. | nih.gov | |

| HDX-MS Data Analysis Software | Data Processing and Analysis | Automates peptide identification, deuterium uptake calculation, back-exchange correction, and statistical analysis. | acs.orgwhiterose.ac.uk |

| Linear Regression Models | Confounder Correction | Allows for correction of factors that could have an effect on deuteration levels in experimental data. | acs.org |

Expansion of 6-Bromo-2-naphthol-d6 Applications in Novel Analytical Platforms and Interdisciplinary Research

Isotopically labeled compounds like this compound are valuable tools in various scientific fields. pharmaffiliates.com While its parent compound, 6-Bromo-2-naphthol (B32079), is a flavonoid molecule with potential anti-cancer activity, the deuterated analogue serves primarily as an internal standard for accurate quantification in mass spectrometry-based analyses. pharmaffiliates.comsielc.comclearsynth.com

Future applications will likely see the expansion of its use in novel analytical platforms. The development of more sensitive mass spectrometry techniques and their coupling with advanced separation methods like ultra-high-performance liquid chromatography (UPLC) will create new opportunities for using this compound in complex matrices. sielc.com Its role as an internal standard is critical for ensuring precision and accuracy in quantitative analysis, compensating for matrix effects, and validating analytical methods. clearsynth.com

In interdisciplinary research, deuterated standards are essential in metabolomics, environmental analysis, and pharmaceutical research for tracing metabolic pathways and quantifying trace amounts of analytes. sigmaaldrich.com As research into the biological activity of brominated naphthols continues, this compound will be an indispensable tool for pharmacokinetic and metabolism studies.

Standardization and Certification of Deuterated Reference Materials for Global Research Initiatives

The reliability and reproducibility of scientific research depend heavily on the quality of reference materials. For deuterated compounds used as standards, ensuring their chemical purity and isotopic enrichment is paramount. clearsynth.com Standardization and certification of these materials are crucial for ensuring consistency and comparability of data across different laboratories and global research initiatives. nist.gov

Organizations like the National Institute of Standards and Technology (NIST) and other national metrology institutes produce Certified Reference Materials (CRMs). sigmaaldrich.comnist.gov These materials undergo rigorous testing to establish certified values for properties like purity and isotopic ratio, with stated uncertainties. nist.goveuropa.eu The process involves quantifying homogeneity between units, assessing stability during storage and transport, and performing characterization using high-precision techniques like quantitative NMR (qNMR). europa.eu

Future efforts will focus on expanding the catalog of certified deuterated reference materials, including for compounds like this compound. sigmaaldrich.comrktech.hu International collaboration through organizations like the ISO Committee for Reference Materials (REMCO) aims to harmonize the production and application of CRMs, ensuring that researchers worldwide have access to high-quality, traceable standards to support their work. rktech.hu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.